Regiochemical Identity: 6-Position Substitution Versus 5-Position Regioisomer
The target compound bears the piperazine substituent at pyrazine C6 (para to N1, meta to N4), whereas the closest regioisomer Methyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (CAS 1215626-40-6) carries it at C5 (meta to N1, para to N4). These two isomers share identical molecular formula (C₁₅H₂₂N₄O₄; MW 322.36) but differ in InChI Key (target: AXXYZDFDNVAKST-UHFFFAOYSA-N; 5-isomer: KBGRQUIYGLVTOX-UHFFFAOYSA-N) and SMILES connectivity . In pyrazine-based ATR kinase inhibitor patents, the 6-piperazinyl substitution places the basic amine vector at a distinct angle relative to the hinge-binding carboxylate, which is critical for kinase selectivity profiling [1].
| Evidence Dimension | Pyrazine substitution regiochemistry (C6 vs C5) |
|---|---|
| Target Compound Data | Piperazine attached at pyrazine C6; InChI Key AXXYZDFDNVAKST-UHFFFAOYSA-N; SMILES COC(=O)C1=CN=CC(N2CCN(C(=O)OC(C)(C)C)CC2)=N1 |
| Comparator Or Baseline | 5-isomer (CAS 1215626-40-6): piperazine at C5; InChI Key KBGRQUIYGLVTOX-UHFFFAOYSA-N; SMILES O=C(OC)C1=NC=C(N=C1)N2CCN(C(=O)OC(C)(C)C)CC2 |
| Quantified Difference | Structural connectivity difference only; no quantitative biological activity difference available from primary literature for these specific compounds |
| Conditions | Structural identity verified by canonical SMILES, InChI Key, and MDL number comparison across vendor databases |
Why This Matters
In structure-based drug design, the 6-position piperazine vector projects into a different region of the kinase ATP-binding pocket compared to the 5-position, potentially yielding distinct kinase selectivity profiles that cannot be achieved with the regioisomer.
- [1] Patents-Review.com / Vertex Pharmaceuticals. Compounds useful as inhibitors of ATR kinase — pyrazine compounds of formula I with defined C6-piperazinyl substitution. AU2009313198B2; US20130089624A1. https://www.patents-review.com (accessed 2026-05-07). View Source
